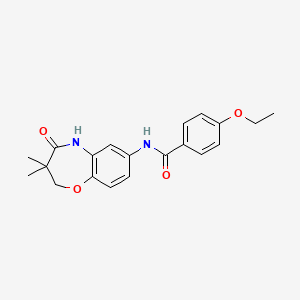

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-15-8-5-13(6-9-15)18(23)21-14-7-10-17-16(11-14)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUIWSQYUFBTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and the subsequent attachment of the ethoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

- CAS No.: 921584-38-5

- Molecular Formula : C₂₀H₂₂N₂O₄

- Molecular Weight : 354.4 g/mol

- Structure : Features a benzoxazepine core with 3,3-dimethyl and 4-oxo substituents, linked to a 4-ethoxybenzamide group at position 7 .

This compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring system.

Comparison with Structural Analogs

The compound shares structural homology with several benzoxazepine derivatives, differing primarily in substituents on the benzamide moiety and alkyl/aryl groups on the benzoxazepine core. Below is a comparative analysis:

Structural and Physicochemical Properties

Key Observations

Electronic Effects :

- Fluorinated analogs (e.g., Analog 1, 2, 3) exhibit enhanced lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity and C-F bond stability .

- The 4-ethoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in Analogs 2 and 3 .

Hydrogen-Binding Capacity :

- Analog 4’s sulfonamide group enables diverse hydrogen-bonding patterns, unlike the benzamide-based compounds . This could influence solubility and target affinity.

Research Implications and Limitations

- Pharmacological Data Gap : The provided evidence lacks explicit biological activity data (e.g., IC₅₀, binding assays), limiting functional comparisons. Further studies are needed to correlate structural features with efficacy .

- Synthetic Accessibility : Analogs with fluorinated or sulfonamide groups may require specialized synthesis routes, as hinted by ’s carbodiimide-mediated coupling methodology .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine ring system. The molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of the dimethyl and oxo groups contributes to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have highlighted the compound's potential as an antioxidant. The antioxidant activity was assessed using various assays such as DPPH radical scavenging and FRAP assays. The results indicated that the compound exhibits significant free radical scavenging capabilities, with IC50 values comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (μg/mL) | Standard |

|---|---|---|

| DPPH | 6.89 ± 0.07 | Ascorbic Acid (4.57) |

| FRAP | 546.0 ± 13.6 | BHT |

These findings suggest that the compound may play a role in mitigating oxidative stress-related conditions .

Cytotoxicity Studies

In vitro cytotoxicity studies were conducted on various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 3.96 ± 0.21 |

| Caco-2 | 5.87 ± 0.37 |

The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell survival and proliferation.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptotic pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage to cellular components.

Case Studies

A notable study investigated the effects of this compound on breast cancer cells. The research demonstrated that treatment with varying concentrations led to significant reductions in cell viability and alterations in cellular morphology consistent with apoptosis . Further investigations into its pharmacokinetics and bioavailability are warranted to fully elucidate its therapeutic potential.

Q & A

Q. What are the key synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions starting with the benzoxazepine core formation, followed by amide coupling. Key steps include:

- Core synthesis : Cyclization of substituted ethanolamine derivatives under acidic conditions to form the tetrahydrobenzoxazepine ring .

- Amide coupling : Reaction of 4-ethoxybenzoyl chloride with the benzoxazepine amine intermediate using coupling agents like DCC or HATU .

- Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (60–80°C), solvent choice (DMF or THF), and catalyst loadings (e.g., 10 mol% DMAP) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the benzoxazepine core and amide bond formation .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (expected [M+H]⁺ ~425 m/z) .

- X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydrobenzoxazepine ring .

Q. What are the common chemical reactions involving this compound?

Reactivity focuses on:

- Oxidation : The ketone group at position 4 is susceptible to further oxidation, forming hydroxylated derivatives under mild conditions (e.g., H₂O₂/Fe²⁺) .

- Substitution : The ethoxy group on the benzamide moiety can undergo nucleophilic substitution with amines or thiols .

- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 4-ethoxybenzoic acid and the benzoxazepine amine .

Q. How is the compound screened for initial biological activity?

- In vitro assays : Use kinase inhibition panels (e.g., CDK2, EGFR) due to structural similarity to kinase inhibitors .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

- Density Functional Theory (DFT) : Models transition states in amide coupling to predict regioselectivity and minimize side products .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF polarity impacts) .

- Machine Learning : Trains models on reaction databases to optimize catalyst/ligand combinations (e.g., Pd-catalyzed cross-couplings) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays to rule out false positives .

- Metabolic stability testing : Use liver microsomes to assess if observed cytotoxicity is due to parent compound or metabolites .

- Structural analogs : Compare SAR with derivatives (e.g., trifluoromethyl or difluoro substitutions) to isolate pharmacophores .

Q. How can the compound’s stability under physiological conditions be improved?

- Prodrug design : Mask the ketone group as a ketal or enol ether to prevent oxidation .

- Cocrystallization : Improve thermal stability via cocrystals with succinic acid or caffeine .

- Liposomal encapsulation : Enhance aqueous solubility and reduce hydrolysis rates .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Rodent models : Administer IV/PO doses (10–50 mg/kg) with plasma sampling over 24h to calculate AUC and half-life .

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites in urine and bile .

Methodological Notes

- Conflict Resolution : Contradictory biological data addressed via multi-assay validation .

- Advanced Tools : ICReDD’s computational-experimental feedback loop recommended for reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.